N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2,5-Difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:
- A 2,5-difluorophenyl group: This electron-deficient aromatic ring enhances metabolic stability and influences binding interactions via fluorine’s electronegativity .
- A 1,2-dihydropyridin-2-one core: This planar heterocycle may facilitate π-stacking interactions with biological targets.
- A morpholine-4-sulfonyl substituent: The sulfonyl group acts as a hydrogen bond acceptor, while the morpholine ring improves solubility due to its polarity .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O5S/c18-12-1-3-14(19)15(9-12)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMOUPYOBZWGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the difluorophenyl intermediate: Starting with a difluorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Synthesis of the morpholinylsulfonyl intermediate:
Coupling of intermediates: The final step involves coupling the difluorophenyl and morpholinylsulfonyl intermediates with the oxopyridinyl group under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The reaction conditions would be carefully controlled to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Aryl Acetamide Moiety
The aryl group attached to the acetamide linker significantly impacts physicochemical and biological properties. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-difluorophenyl group in the target compound increases electrophilicity compared to the 2-methoxy-5-methylphenyl group in ’s analog. This may enhance binding to targets requiring charge interactions but reduce solubility .
- Biological Implications : Fluorinated aryl groups, as in the target compound and ’s triazole derivatives, are common in drug design for improved metabolic stability and target affinity .
Variations in the Sulfonyl-Containing Substituent
The nature of the sulfonyl group on the pyridinone ring influences solubility and target engagement:
- Morpholine-4-Sulfonyl vs. Aryl/Methylsulfonyl : The morpholine group in the target compound enhances water solubility compared to phenylsulfonyl () or methylsulfonyl () derivatives. This could improve bioavailability .
- Thermal Stability : Compounds with bulkier sulfonyl groups (e.g., phenylsulfonyl in ) exhibit higher melting points, suggesting stronger crystalline packing .
Inferred Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, insights from analogs suggest:
Biological Activity
N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.46 g/mol. The structure comprises a difluorophenyl group, a morpholine sulfonyl moiety, and a dihydropyridine core, which are known to contribute to various biological activities.
Research indicates that the compound may interact with several biological targets:
- σ1 Receptor Affinity : Studies have shown that related compounds exhibit high affinity for σ1 receptors, which are implicated in pain modulation and neuroprotection. For instance, a derivative demonstrated a Ki value of 42 nM for σ1 receptors, indicating strong binding affinity and selectivity over σ2 receptors .
- Antinociceptive Effects : The antinociceptive properties were assessed using formalin tests, where the compound showed significant reduction in pain responses when administered locally or intrathecally .
Biological Activities
The compound has been evaluated for various biological activities:
- Antibacterial Activity : It has demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The efficacy was assessed through standard antibacterial screening methods .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. In particular, several derivatives exhibited strong inhibition with IC50 values indicating potent activity .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
